Introduction: The Versatile 1,2,4-Oxadiazole Scaffold
Introduction: The Versatile 1,2,4-Oxadiazole Scaffold
An In-depth Technical Guide to the Chemical Properties of 3-Methyl-1,2,4-oxadiazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The stability of the 1,2,4-oxadiazole ring, combined with its capacity to act as a bioisosteric replacement for ester and amide groups, makes it a privileged scaffold in modern drug design.[2][4] This guide focuses on a specific, yet foundational, member of this class: 3-Methyl-1,2,4-oxadiazol-5-ol. We will delve into its core chemical properties, synthesis, reactivity, and its potential as a versatile building block in the development of novel therapeutics.
Part 1: Core Molecular Structure and Physicochemical Properties
The chemical identity of 3-Methyl-1,2,4-oxadiazol-5-ol is defined by its structure, which gives rise to its fundamental properties. A critical aspect of this molecule is its existence in a tautomeric equilibrium, a phenomenon that dictates its reactivity and interactions.
Tautomerism: The Hydroxy-Oxo Equilibrium
3-Methyl-1,2,4-oxadiazol-5-ol exists as a dynamic equilibrium between two tautomeric forms: the hydroxy ('-ol' or enol) form and the more stable oxo ('-one' or keto) form, correctly named 3-methyl-1,2,4-oxadiazol-5(4H)-one .[5] This equilibrium is fundamental to its chemical behavior.[6][7][8] The keto tautomer generally predominates due to the greater stability of the carbon-oxygen double bond.[8]
Caption: Tautomeric equilibrium of the title compound.
The solvent environment can significantly influence the position of this equilibrium.[6][7] Non-polar solvents may favor the enol form through intramolecular hydrogen bonding, while polar solvents can stabilize the more polar keto form.[6][7]
Physicochemical Data
The fundamental properties of 3-Methyl-1,2,4-oxadiazol-5-ol are summarized below. These values are primarily based on the more stable keto tautomer.
| Property | Value | Source |
| IUPAC Name | 3-methyl-1,2,4-oxadiazol-5(4H)-one | PubChem[5] |
| CAS Number | 52386-40-0 | PubChem[5] |
| Molecular Formula | C₃H₄N₂O₂ | PubChem[5] |
| Molecular Weight | 100.08 g/mol | PubChem[5] |
| InChIKey | RKRLQDJTVWZXMM-UHFFFAOYSA-N | PubChem[5] |
| Canonical SMILES | CC1=NOC(=O)N1 | PubChem[5] |
| Computed XLogP3 | -0.2 | PubChem[5] |
| Hydrogen Bond Donors | 1 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
Part 2: Synthesis and Reactivity Profile
Understanding the synthesis and reactivity of 3-Methyl-1,2,4-oxadiazol-5-ol is crucial for its application as a chemical building block.
General Synthesis Protocol
The most common and reliable method for constructing the 1,2,4-oxadiazole ring is through the cyclization of O-acylated amidoximes.[9][10] This process involves two main stages: the acylation of an amidoxime followed by a thermal or base-catalyzed cyclodehydration.
Caption: Role as a versatile scaffold in drug development.
Reported Activities of Derivatives
While this specific molecule is primarily a building block, the broader class of 1,2,4-oxadiazoles has shown significant promise. For example, replacing the morpholine ring of the antibiotic Linezolid with a 3-methyl-1,2,4-oxadiazol-5-yl group has produced compounds with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). [1]Other derivatives have been investigated for antitubercular, antiviral, and analgesic activities, highlighting the chemical tractability and pharmacological relevance of this heterocyclic system. [1][2][11]
Conclusion
3-Methyl-1,2,4-oxadiazol-5-ol, existing predominantly as its keto tautomer, is a molecule of significant interest. Its chemical properties are defined by this tautomeric equilibrium, which influences its synthesis, reactivity, and spectroscopic signature. For medicinal chemists and drug development scientists, it represents a stable, synthetically accessible, and highly versatile scaffold. Its utility as a bioisosteric replacement and a platform for generating diverse chemical libraries ensures its continued importance in the quest for novel and effective therapeutics.
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Figure 1: Keto-Enol Tautomerism of 3-Methyl-1,2,4-oxadiazol-5-one.
